molecular formula C16H18N2O3S B2790250 2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide CAS No. 2380195-70-8

2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide

Cat. No.: B2790250
CAS No.: 2380195-70-8
M. Wt: 318.39
InChI Key: IILOKEMAMDTIAD-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide is a quinoline derivative with potential applications in various fields of science and industry. This compound features a quinoline core substituted with methyl groups at the 2 and 8 positions, and a carboxamide group at the 4 position, which is further modified with a methylsulfonylprop-2-enyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance productivity and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be performed on the quinoline ring or the carboxamide group.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or bromine (Br2), while nucleophilic substitution reactions may involve alkyl halides and amines.

Major Products Formed

  • Oxidation: : Quinone derivatives, such as 2,8-dimethylquinone.

  • Reduction: : Reduced quinoline derivatives or amides.

  • Substitution: : Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

Biologically, 2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide may exhibit bioactive properties, such as antimicrobial, antiviral, or anticancer activities. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties. Its structural similarity to other bioactive quinoline derivatives suggests it may have applications in drug discovery and development.

Industry

In industry, this compound may be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate its precise mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline: : A basic heterocyclic aromatic organic compound.

  • 2,8-Dimethylquinoline: : A quinoline derivative with methyl groups at the 2 and 8 positions.

  • N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide: : A quinoline derivative with a carboxamide group and a methylsulfonylprop-2-enyl group.

Uniqueness

2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of both methyl and methylsulfonyl groups. This combination of functional groups may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

2,8-dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-6-4-7-13-14(10-12(2)18-15(11)13)16(19)17-8-5-9-22(3,20)21/h4-7,9-10H,8H2,1-3H3,(H,17,19)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILOKEMAMDTIAD-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NCC=CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NC/C=C/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.